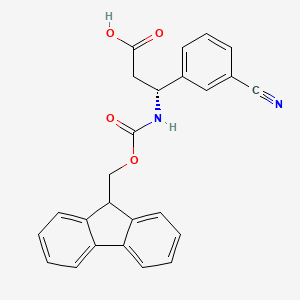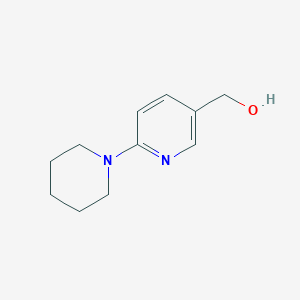
6-Piperidin-1-yl-3-(hydroxymethyl)pyridine
Descripción general
Descripción
“6-Piperidin-1-yl-3-(hydroxymethyl)pyridine” is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthetic Methods : Research efforts have been focused on developing efficient synthetic routes for piperidine and pyridine derivatives due to their significant roles in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with importance in medicinal chemistry, has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler route for the production of large quantities (Smaliy et al., 2011).
Applications in Material Science
- Magnetic and Optical Properties : A new family of nonanuclear lanthanide clusters, employing 2-(hydroxymethyl)pyridine, displayed dual physical properties. Specifically, the Dy(III) cluster exhibits single-molecule magnetism behavior, while the Eu(III) analogue shows intense red photoluminescence, indicating the potential of pyridine derivatives in creating materials with unique magnetic and optical properties (Alexandropoulos et al., 2011).
Biomedical Applications
- Antimicrobial and Antifungal Properties : Derivatives of monoterpenes, including compounds structurally related to piperidine and pyridine, have shown significant biological activities. A study on synthesized pyrrolidine derivatives of carvotacetone and monoterpenes reported anti-methicillin-resistant Staphylococcus aureus (MRSA) and anti-cryptococcal properties, highlighting the therapeutic potential of these compounds in combating resistant bacterial and fungal infections (Masila et al., 2020).
Propiedades
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAMDMADWWGEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383417 | |
| Record name | 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
CAS RN |
690631-99-3 | |
| Record name | 6-Piperidin-1-yl-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



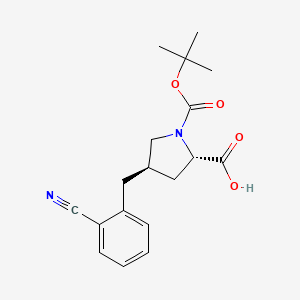
![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)


![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

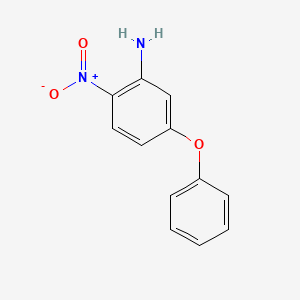
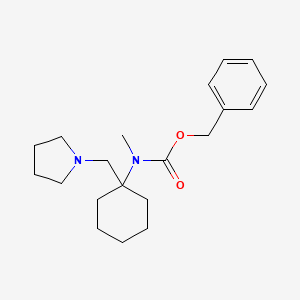

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

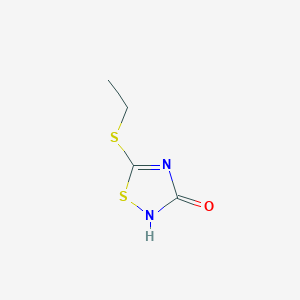
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)
